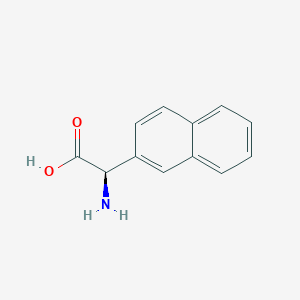

(R)-Amino-naphthalen-2-YL-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-naphthalen-2-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H,13H2,(H,14,15)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJPMFUAJFQIIT-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701288341 | |

| Record name | (αR)-α-Amino-2-naphthaleneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93779-34-1 | |

| Record name | (αR)-α-Amino-2-naphthaleneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93779-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-Amino-2-naphthaleneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-Amino-naphthalen-2-yl-acetic acid: A Chiral Building Block in Modern Drug Discovery

Foreword: The Strategic Importance of Chiral Non-Proteogenic Amino Acids in Pharmaceutical Development

In the landscape of contemporary drug discovery, the quest for novel chemical entities with enhanced therapeutic profiles is a perpetual endeavor. Non-proteogenic amino acids, particularly those with defined stereochemistry, have emerged as invaluable building blocks in the design of sophisticated pharmaceutical agents. (R)-Amino-naphthalen-2-yl-acetic acid, a chiral α-amino acid featuring a naphthalene moiety, represents a key synthon in this class. Its rigid, aromatic structure offers a unique scaffold to modulate the pharmacokinetic and pharmacodynamic properties of peptide and small-molecule drug candidates. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.

Molecular Architecture and Physicochemical Profile

This compound is characterized by a chiral center at the α-carbon, bearing an amino group, a carboxylic acid, and a naphthalen-2-yl substituent. This unique arrangement of functional groups dictates its chemical reactivity and its potential for stereospecific interactions with biological targets.

Chemical Structure:

Figure 1: 2D Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 93779-34-1 | [1] |

| Molecular Formula | C₁₂H₁₁NO₂ | [1] |

| Molecular Weight | 201.22 g/mol | [1] |

| Appearance | White to off-white powder or crystals (for the hydrochloride salt) | |

| Storage | Room temperature, in a dry and sealed container |

Synthesis and Stereochemical Control: A Scientist's Perspective

The synthesis of enantiomerically pure this compound is a critical step in its application. The primary challenge lies in establishing the desired stereochemistry at the α-carbon. Two main strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Conceptual Pathways to the Racemic Precursor

The synthesis of the racemic amino acid can be approached through established methodologies for α-amino acid synthesis, such as the Strecker or Gabriel synthesis.[2]

Figure 2: Conceptual synthetic pathways to racemic 2-Amino-naphthalen-2-yl-acetic acid.

Achieving Enantiopurity: The Art of Chiral Resolution

Given the challenges of direct asymmetric synthesis for this specific molecule, chiral resolution of the racemic mixture is a common and practical approach. This can be achieved through several techniques, with enzymatic resolution and diastereomeric salt formation being prominent.

2.2.1. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution leverages the stereoselectivity of enzymes, such as lipases or proteases, to selectively react with one enantiomer of a racemic mixture.[3] For instance, the racemic amino acid can be esterified, and then an enzyme can be used to selectively hydrolyze one of the enantiomeric esters, allowing for the separation of the unreacted ester (the desired (R)-enantiomer in this case) from the hydrolyzed acid (the (S)-enantiomer).

Figure 3: Workflow for enzymatic kinetic resolution.

2.2.2. Diastereomeric Salt Formation and Fractional Crystallization

This classical resolution technique involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by breaking the salt.

Applications in Drug Design and Peptide Synthesis

The incorporation of this compound into peptide-based therapeutics is a key application. Its bulky and rigid naphthalene side chain can introduce conformational constraints, potentially leading to increased receptor affinity and selectivity. Furthermore, as a non-proteinogenic amino acid, it can enhance the proteolytic stability of peptides, prolonging their in vivo half-life.

While specific drug candidates containing this exact moiety are not extensively documented in publicly available literature, its structural features suggest its utility in the development of:

-

Anti-inflammatory and Analgesic Agents: The naphthalene scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[4]

-

Neurological Drugs: The lipophilic nature of the naphthalene ring can facilitate penetration of the blood-brain barrier, making it a candidate for CNS-acting drugs.[5]

-

Anticancer Agents: The rigid aromatic structure can be designed to interact with specific binding pockets in enzymes or receptors implicated in cancer pathways.[5]

Analytical Characterization: Ensuring Quality and Purity

The analytical characterization of this compound is crucial to confirm its identity, purity, and enantiomeric excess. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis (Representative Data)

Table 2: Representative Spectroscopic Data for Naphthalene-Containing Acetic Acids

| Technique | Key Features (for 2-Naphthylacetic acid) | Reference |

| ¹H NMR | Aromatic protons (naphthalene ring), singlet for the -CH₂- group adjacent to the carboxyl group. | [6] |

| ¹³C NMR | Signals for the carboxyl carbon, aromatic carbons of the naphthalene ring, and the aliphatic -CH₂- carbon. | [7] |

| Mass Spec (EI) | Molecular ion peak and characteristic fragmentation pattern of the naphthalene moiety. | [8] |

| FTIR | Characteristic absorptions for O-H (carboxylic acid), C=O (carbonyl), and aromatic C-H and C=C stretching vibrations. | [9][10] |

Chiral Purity Determination: A High-Performance Liquid Chromatography (HPLC) Protocol

Ensuring the enantiomeric purity is paramount. Chiral HPLC is the gold standard for this analysis.

Protocol: Chiral HPLC Analysis

-

Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based columns (e.g., teicoplanin-based) are often effective for separating amino acid enantiomers.[11][12]

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.

-

Detection: UV detection is suitable due to the strong absorbance of the naphthalene ring system.

-

Sample Preparation: The sample is dissolved in a suitable solvent, filtered, and injected into the HPLC system.

-

Analysis: The retention times of the (R) and (S) enantiomers will differ on the chiral column, allowing for their separation and quantification to determine the enantiomeric excess.

Figure 4: Workflow for chiral HPLC analysis.

Conclusion and Future Perspectives

This compound stands as a valuable and versatile chiral building block for the synthesis of complex, high-value molecules in the pharmaceutical industry. Its unique structural features offer a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. While detailed public data on its specific applications remains somewhat limited, the foundational principles of its synthesis, analysis, and potential utility are well-established within the broader context of non-proteogenic amino acids. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic incorporation of such specialized synthons will undoubtedly play an increasingly important role in shaping the future of medicine.

References

-

SUMICHIRAL. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]

-

PubChem. (n.d.). (R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride. Retrieved from [Link]

-

Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]

- Liljeblad, A., & Kanerva, L. T. (2006). Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A.

-

Garg Lab, UCLA. (n.d.). Patents & Products. Retrieved from [Link]

-

Academia.edu. (n.d.). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review. Retrieved from [Link]

-

PubMed. (1995). Enzymatic resolution of amino acids via ester hydrolysis. PubMed. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Molecular crystal device for pharmaceuticals - Patent US-5336499-A. Retrieved from [Link]

- Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids (pp. 249-303). Pergamon.

-

SpectraBase. (n.d.). 2-(2-Naphthalenyl)acetic acid methyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

TU Delft Repository. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. Retrieved from [Link]

- MDPI. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.

- PMC. (2011). Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. Beilstein Journal of Organic Chemistry, 7, 1598–1603.

- MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(3), 1860.

- MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(23), 5649.

-

ResearchGate. (n.d.). Scheme 8. Asymmetric synthesis of β 2 -aryl amino acid Ref.. Retrieved from [Link]

-

NIST. (n.d.). 2-Naphthaleneacetic acid. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-2-(naphthalen-1-yl)acetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid.... Retrieved from [Link]

-

Semantic Scholar. (n.d.). Figure 6 from Conformational stability , spectroscopic ( FTIR , FT-Raman ) analysis , fukui function , Hirshfeld surface and docking analysis of Naphthalene-2-lyoxy acetic acid by density functional theory. Retrieved from [https://www.semanticscholar.org/paper/Conformational-stability-%2C-spectroscopic-(-FTIR-%2C-Kavimani-Balachandran/1f8e8b8b8b8b8b8b8b8b8b8b8b8b8b8b8b8b8b8b/figure/5]([Link]

- MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4293.

-

ResearchGate. (n.d.). 1 H-NMR spectra of AN (a) and OAN (b). Retrieved from [Link]

- Frontiers. (2020). Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids.

-

NIST. (n.d.). Glycine. Retrieved from [Link]

-

Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]

Sources

- 1. 93779-34-1|(R)-2-Amino-2-(naphthalen-2-yl)acetic acid|BLD Pharm [bldpharm.com]

- 2. Freshening compositions comprising malodor binding polymers and malodor counteractants - Patent WO-2011034997-A2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride [myskinrecipes.com]

- 6. 2-Naphthylacetic acid(581-96-4) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Naphthylacetic acid(581-96-4) 13C NMR [m.chemicalbook.com]

- 8. 2-Naphthaleneacetic acid [webbook.nist.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Glycine [webbook.nist.gov]

- 11. US9493470B2 - Crystalline forms of 3-(imidazo[1,2-B] pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl) methyl]-3-(trifluoromethyl)phenyl}benzamide and its mono hydrochloride salt - Google Patents [patents.google.com]

- 12. US8969377B2 - Compounds and methods for inhibiting NHE-mediated antiport in the treatment of disorders associated with fluid retention or salt overload and gastrointestinal tract disorders - Google Patents [patents.google.com]

Introduction: The Strategic Importance of Naphthalene-Containing Scaffolds

An In-depth Technical Guide on the Role of (R)-Amino-naphthalen-2-yl-acetic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the naphthalene moiety stands out as a privileged scaffold. Its rigid, aromatic, and lipophilic nature provides a unique framework for designing molecules with enhanced biological activity and favorable pharmacokinetic properties.[1] Naphthalene derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2] This guide focuses on a specific and valuable building block within this class: this compound. While often utilized in its amino acid form, (R)-2-naphthylalanine, the underlying acetic acid derivative is fundamental to its application. This document serves as a technical resource for professionals in drug discovery, offering insights into the synthesis, applications, and strategic advantages of incorporating this versatile scaffold into therapeutic candidates.

Chemical and Physical Properties

This compound is a non-proteinogenic amino acid characterized by the presence of a naphthalene ring attached to the alpha-carbon. This structural feature is pivotal to its utility in medicinal chemistry.

| Property | Value |

| Molecular Formula | C12H11NO2 |

| Molecular Weight | 201.22 g/mol [3][4] |

| Appearance | White to off-white powder or crystals[5] |

| Chirality | (R)-enantiomer |

| Key Synonyms | (R)-2-amino-2-(naphthalen-2-yl)acetic acid[3][6] |

| CAS Number | 93779-34-1[3] |

The hydrochloride salt form is also commonly used in laboratory settings.[6]

Core Applications in Medicinal Chemistry

The primary role of this compound and its derivatives is as a sophisticated building block in the synthesis of peptides, peptidomimetics, and other complex molecules.[7][8][9] Its incorporation into a lead compound can significantly enhance its therapeutic potential.

Enhancing Peptide Stability and Pharmacokinetics

A major hurdle in the development of peptide-based therapeutics is their susceptibility to proteolytic degradation and rapid clearance. The introduction of unnatural amino acids like 2-naphthylalanine is a proven strategy to overcome these limitations.[7][10]

Causality Behind Enhanced Stability: The bulky naphthalene side chain provides steric hindrance, effectively shielding the peptide backbone from the active sites of proteolytic enzymes. This increased resistance to enzymatic cleavage prolongs the half-life of the peptide in vivo.[7] Furthermore, the hydrophobicity of the naphthyl group can improve the peptide's ability to cross biological membranes.[10][11]

Experimental Protocol: Incorporation of Fmoc-D-Nal-OH in Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the manual coupling of Fmoc-3-(2-Naphthyl)-D-Alanine (the D-alanine equivalent of the topic compound, which is commonly used and illustrates the general principle) onto a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected resin (e.g., Rink Amide resin)

-

Fmoc-3-(2-Naphthyl)-D-Alanine (Fmoc-D-Nal-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

-

Deprotection solution: 20% piperidine in DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes. Drain.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve Fmoc-D-Nal-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

-

Add DIPEA (6 eq.) to the activation mixture. The solution will typically change color.

-

Allow the activation to proceed for 2-5 minutes.

-

-

Coupling:

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

To confirm completion, a Kaiser test can be performed. A negative result (beads remain colorless) indicates a successful coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Capping (Optional but Recommended): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Workflow for Peptide Synthesis Incorporating Naphthylalanine

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating Fmoc-D-Naphthylalanine.

Applications in Antimicrobial and Anticancer Drug Design

The unique properties of the naphthyl group extend its utility into specific therapeutic areas, notably in the development of novel antimicrobial and anticancer agents.

Antimicrobial Peptides (AMPs)

The introduction of β-naphthylalanine at the N-terminus of proteolysis-resistant AMPs has been shown to significantly boost their stability and therapeutic efficacy.[11]

Mechanism of Action: In a study, an AMP end-tagged with naphthylalanine (Nal) demonstrated a dual mechanism of action against bacteria. It not only disrupted the bacterial membrane but also inhibited the bacteria's energy metabolism.[11] This multi-pronged attack can reduce the likelihood of developing bacterial resistance.

| Peptide | Modification | Selectivity Index (GMSI) | Fold Improvement vs. Parent |

| D1 (Parent) | None | - | - |

| N1 | N-terminus tagged with Nal | 19.59 | 6.73 |

Data adapted from a study on proteolysis-resistant AMPs.[11]

This data quantitatively demonstrates the significant improvement in the therapeutic window achieved by incorporating the naphthylalanine moiety.

Anticancer Agents

Naphthalene-containing structures, specifically naphthalimides, are a class of compounds with potent anti-cancer activity.[12][13] While not a direct application of this compound, the synthesis of naphthalimide derivatives can conceptually start from related naphthalene building blocks.

Mechanism of Action: The planar structure of the naphthalimide ring system allows it to intercalate between the base pairs of DNA.[12][13] This physical insertion into the DNA helix disrupts its structure and function, interfering with critical cellular processes like replication and transcription, ultimately leading to apoptosis of the cancer cell. Some naphthalimides also act as topoisomerase II poisons, further inhibiting DNA replication.[12]

Caption: Mechanism of DNA intercalation by a planar naphthalimide derivative.

Future Perspectives and Conclusion

This compound and its related derivatives, particularly 2-naphthylalanine, are more than just simple building blocks. They are strategic tools for medicinal chemists to rationally design therapeutics with enhanced stability, improved pharmacokinetic profiles, and potent biological activity. The bulky, hydrophobic, and aromatic nature of the naphthyl group provides a reliable method for increasing the robustness of peptide-based drugs.[7][10] Its role in the development of potent antimicrobial and anticancer agents continues to be an active area of research.[11][13][14]

Future research will likely focus on exploring the full potential of this scaffold in other therapeutic areas, such as neuroscience and anti-inflammatory drug discovery.[9][15][16] The ability to fine-tune the properties of a peptide or small molecule by incorporating this moiety ensures that this compound will remain a valuable asset in the drug discovery and development pipeline.

References

- Vertex AI Search. (n.d.). Unlock Peptide Synthesis: Understanding Fmoc-3-(2-Naphthyl)-D-Alanine, its Properties, and Applications.

- Zuccaro, J. (2025, June 26). Unusual Amino Acids: Naphthylalanine. LifeTein Peptide Blog.

- Chem-Impex. (n.d.). Fmoc-3-(2-naphthyl)-L-alanine.

- Merck. (n.d.). (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride.

- PubChem. (n.d.). (R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride.

- PubMed. (n.d.). Naphthalimides and azonafides as promising anti-cancer agents.

- ResearchGate. (2023, April). Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine. Acta Biomaterialia.

- Chem-Impex. (n.d.). 3-(1-Naphthyl)-L-alanine.

- BLDpharm. (n.d.). 93779-34-1|(R)-2-Amino-2-(naphthalen-2-yl)acetic acid.

- ChemScene. (n.d.). 2-Amino-2-(naphthalen-1-yl)acetic acid.

- Sigma-Aldrich. (n.d.). (R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride.

- PubChem. (n.d.). 2-Amino-2-(naphthalen-1-yl)acetic acid.

- MDPI. (2024, September 24). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery.

- ResearchGate. (2025, January 23). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives.

- ResearchGate. (2025, August 9). Aromatic interactions with naphthylalanine in a β -hairpin peptide.

- MDPI. (2023, June 5). Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers.

- Sigma-Aldrich. (n.d.). (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride.

- International Journal of Pharmaceutical Sciences. (2024, December 28). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.

- ResearchGate. (n.d.). Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid...

- Google Patents. (n.d.). US2655531A - Method of making naphthaleneacetic acid.

- Jasim, G. A. (n.d.). PHARMACOLOGY Anti-inflammatory, Antipyretic & Analgesic agents.

- MDPI. (2023, February 26). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity.

- (n.d.). PHARMACOLOGY OF NON-STEROIDAL ANTI-INFLAMMATORY DRUGS. Nonsteroidal anti-inflammatory drugs NSAIDs are a class of medications us.

- ResearchGate. (2019, February 2). Impact of the interaction between amino acids (AA), naphthalene acetic acid (NAA) and naphthalene acetamide (NAD) on Santa Rosa plum fruit abscission, yield and quality.

- Wikipedia. (n.d.). 1-Naphthaleneacetic acid.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. 93779-34-1|(R)-2-Amino-2-(naphthalen-2-yl)acetic acid|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. (R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride | 1192350-47-2 [sigmaaldrich.com]

- 6. (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. lifetein.com [lifetein.com]

- 11. researchgate.net [researchgate.net]

- 12. Naphthalimides and azonafides as promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. mdpi.com [mdpi.com]

Engineering the Proteome: A Technical Guide to Naphthalene-Based Unnatural Amino Acids

The expansion of the chemical space available to proteins and peptides is one of the most transformative achievements in modern chemical biology. By moving beyond the 20 canonical amino acids, researchers can engineer biomolecules with unprecedented precision. Among the most valuable non-canonical building blocks are naphthalene-based unnatural amino acids (UAAs) . Characterized by a bulky, electron-rich bicyclic aromatic ring, these UAAs impart unique biophysical properties—ranging from extreme hydrophobicity and steric hindrance to environment-sensitive fluorescence[1].

This technical guide provides an in-depth analysis of naphthalene-based UAAs, exploring their structural profiles, step-by-step methodologies for their chemical and genetic incorporation, and their applications in advanced drug development.

Structural and Physicochemical Profiling

The utility of naphthalene UAAs stems from their unique geometry and photophysical behaviors, which cannot be replicated by canonical aromatic residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp).

Isomeric Variations: 1-Naphthylalanine vs. 2-Naphthylalanine

The position at which the naphthalene ring attaches to the alanine backbone dictates the amino acid's steric profile and interaction geometry:

-

1-Naphthylalanine (1-Nal): The attachment at the 1-position creates significant steric hindrance. Structurally, 1-Nal is highly effective at mimicking the "edge-to-face" geometry of tryptophan in

-hairpin peptides, but unlike Trp, 1-Nal is highly resistant to oxidation by peroxyl radicals[2]. -

2-Naphthylalanine (2-Nal): Attachment at the 2-position yields a more linear, extended side chain. It behaves biophysically as a sterically expanded phenylalanine[2].

Both isomers are utilized to drive conformational transformations in cyclic peptides, such as ascidiacyclamide analogues, where 1-Nal induces a highly stable "open" structure that correlates with strong cytotoxicity against cancer cell lines[3].

Fluorescent Derivatives: Aladan and Dansylalanine

By functionalizing the naphthalene ring, researchers have developed powerful fluorescent probes:

-

Aladan (

-[6'-(N,N-dimethyl)amino-2'-naphthoyl]alanine): Aladan is an exceptionally environment-sensitive fluorophore. Its fluorescence is driven by intramolecular charge transfer, making it highly responsive to the polarity of its surroundings. It is used to probe the electrostatic character of proteins at both buried and exposed sites[4][5]. Furthermore, Aladan is the first known second-harmonic-active (SH-active) UAA, allowing for the detection of subtle protein-protein interactions at interfaces without requiring significant structural rearrangements[6]. -

Dansylalanine: A naphthalene-1-sulfonamide derivative that provides high quantum yield fluorescence, specifically designed for in vivo site-specific protein labeling via genetic code expansion[7].

Quantitative Data Summary

| UAA Name | Structural Characteristic | Key Physicochemical Property | Primary Application |

| 1-Nal | Position-1 attachment | High steric bulk, oxidation-resistant Trp mimic | Peptide therapeutics (e.g., LTX-315)[8] |

| 2-Nal | Position-2 attachment | Expanded Phe mimic, moderate hindrance | Conformational tuning in cyclic peptides[3] |

| Aladan | 6'-(dimethylamino)-2'-naphthoyl | Environment-sensitive fluorescence, SH-active | Electrostatic probing, opioid antagonists[4][9] |

| Dansylalanine | Naphthalene-1-sulfonamide | High quantum yield, biocompatible | In vivo site-specific protein imaging[7] |

Methodologies for Incorporation

Incorporating bulky naphthalene UAAs requires specialized approaches to overcome steric hindrance in chemical synthesis and to ensure translational fidelity in living systems.

Chemical Synthesis: Fmoc-SPPS of Sterically Hindered UAAs

Standard Solid-Phase Peptide Synthesis (SPPS) often fails when coupling bulky residues like 1-Nal due to the steric clash preventing efficient nucleophilic attack. The following self-validating protocol utilizes highly reactive coupling reagents to ensure complete acylation.

Rationale: HBTU or DIC/Oxyma are often insufficient for 1-Nal. HATU is selected because its 7-azabenzotriazole moiety accelerates the reaction and minimizes epimerization of the bulky chiral center.

Step-by-Step Protocol:

-

Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes to maximize the exposed surface area of the polymer matrix.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes.

-

Self-Validation: Collect the deprotection flow-through and measure UV absorbance at 301 nm. The presence of the piperidine-dibenzofulvene adduct confirms successful removal of the Fmoc group.

-

-

Pre-activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-1-Nal-OH and 3.95 equivalents of HATU in DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow pre-activation for exactly 3 minutes to form the active ester.

-

Coupling: Add the activated mixture to the resin and agitate at room temperature for 2 hours. Due to the bulk of the naphthalene ring, perform a double coupling (repeat steps 3 and 4) to drive the reaction to >99% completion.

-

Capping: Treat with acetic anhydride/pyridine (1:1) in DMF for 10 minutes. This caps any unreacted amines, preventing the formation of difficult-to-separate deletion sequences.

-

Cleavage & Validation: Cleave the peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold ether.

-

Self-Validation: Analyze the crude product via LC-MS (ESI+). The presence of the target mass without a [M - 1-Nal] deletion peak validates the coupling efficiency.

-

SPPS cycle optimized for sterically hindered naphthalene-based amino acids.

Genetic Code Expansion: In Vivo Amber Suppression

To incorporate naphthalene UAAs into large proteins within living cells, researchers utilize Genetic Code Expansion (GCE). This relies on the amber stop codon (UAG) and an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair[10][11].

Rationale: The orthogonal aaRS must be engineered (often from Methanocaldococcus jannaschii) to recognize the bulky naphthalene ring without cross-reacting with the host's endogenous canonical amino acids, ensuring absolute translational fidelity[7][10].

Step-by-Step Protocol:

-

Plasmid Co-Transformation: Transform E. coli BL21(DE3) with two plasmids: pEVOL (encoding the engineered aaRS and the cognate tRNA

) and pET (encoding the target protein with a UAG mutation at the desired incorporation site). -

Culture & UAA Supplementation: Grow cells in LB medium at 37°C. Upon reaching an OD

of 0.6, supplement the culture with 1–2 mM of the target UAA (e.g., Dansylalanine). -

Induction: Add 1 mM IPTG (to induce the target protein) and 0.2% arabinose (to induce the orthogonal aaRS). Shift the temperature to 30°C and express for 12–16 hours.

-

Purification & Validation: Lyse the cells and purify the protein via Ni-NTA affinity chromatography.

-

Self-Validation: Perform SDS-PAGE and Western Blot (anti-His tag). A full-length band indicates successful amber suppression. A truncated band indicates failure of the aaRS to charge the tRNA with the UAA. For Dansylalanine, perform in-gel fluorescence imaging before Coomassie staining to directly confirm the presence of the fluorophore[7].

-

Genetic Code Expansion workflow for site-specific naphthalene UAA incorporation.

Applications in Drug Development & Protein Engineering

Peptide Therapeutics and Oncolytics

The extreme hydrophobicity of the naphthalene ring is heavily leveraged in the design of membrane-active peptide drugs. A premier example is LTX-315 , a first-in-class oncolytic peptide. During its development, researchers systematically replaced canonical aromatic residues with bulky UAAs. The incorporation of biphenylalanine, 1-Nal, or 2-Nal significantly enhanced the peptide's ability to selectively disrupt cancer cell membranes, leading to equipotent activity against both drug-sensitive and multidrug-resistant cancer cell lines while maintaining low toxicity toward healthy red blood cells[8].

Highly Selective Receptor Antagonists

Naphthalene UAAs are highly effective at tuning receptor binding pockets. In the development of opioid receptor ligands, the substitution of Phenylalanine with the fluorescent UAA Aladan yielded [Aladan

Advanced Biophysical Probing

Beyond therapeutics, naphthalene UAAs like Aladan are critical for interrogating protein electrostatics. Because Aladan's emission spectra shift dramatically based on local solvent polarity, it can map the heterogeneous, polar interior of proteins like the B1 domain of protein G[4]. Furthermore, its unique non-centrosymmetric properties make it detectable by Second-Harmonic Generation (SHG), enabling the real-time observation of protein-protein interactions on surfaces without the need for traditional, bulky exogenous fluorophores[6].

References

-

Probing protein electrostatics with a synthetic fluorescent amino acid PubMed - NIH[Link]

-

Stereoselective Syntheses of Fluorescent Non-Natural Aromatic Amino Acids Based on Asymmetric Michael Additions MDPI[Link]

-

[Aladan3]TIPP: a fluorescent delta-opioid antagonist with high delta-receptor binding affinity and delta selectivity PubMed - NIH[Link]

-

A Second-Harmonic-Active Unnatural Amino Acid as a Structural Probe of Biomolecules on Surfaces ResearchGate[Link]

-

Expanding the Genetic Code for Biological Studies PMC - NIH[Link]

-

Discovery of a 9-mer Cationic Peptide (LTX-315) as a Potential First in Class Oncolytic Peptide Journal of Medicinal Chemistry - ACS Publications[Link]

-

Aromatic interactions with naphthylalanine in a β-hairpin peptide ResearchGate[Link]

-

Conformational transformation of ascidiacyclamide analogues induced by incorporating enantiomers of phenylalanine, 1-naphthylalanine or 2-naphthylalanine PubMed - NIH[Link]

-

Unusual Amino Acids: Naphthylalanine LifeTein Peptide Blog[Link]

-

Site-Specific Labeling of Proteins Using Unnatural Amino Acids Semantic Scholar[Link]

-

Genetic Code Expansion: A Brief History and Perspective PMC - NIH[Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. researchgate.net [researchgate.net]

- 3. Conformational transformation of ascidiacyclamide analogues induced by incorporating enantiomers of phenylalanine, 1-naphthylalanine or 2-naphthylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Probing protein electrostatics with a synthetic fluorescent amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. [Aladan3]TIPP: a fluorescent delta-opioid antagonist with high delta-receptor binding affinity and delta selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Expanding the Genetic Code for Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genetic Code Expansion: A Brief History and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Amino-naphthalen-2-yl-acetic acid CAS number and safety data sheets

The following technical guide provides an in-depth analysis of (R)-Amino-naphthalen-2-yl-acetic acid (also known as (R)-2-Naphthylglycine). This document is structured for researchers and drug development professionals, focusing on chemical identity, safety protocols, synthesis methodologies, and pharmaceutical applications.

Chemical Identity & Physical Properties

Target Compound: (R)-2-Amino-2-(naphthalen-2-yl)acetic acid CAS Number: 93779-34-1 Synonyms: (R)-2-Naphthylglycine; (R)-α-Amino-2-naphthaleneacetic acid; (R)-(-)-2-(2-Naphthyl)glycine.

This compound is a non-proteinogenic amino acid characterized by a bulky, hydrophobic naphthyl side chain. It serves as a critical chiral building block in the synthesis of peptidomimetics and protease inhibitors.

Table 1: Physicochemical Specifications

| Property | Specification |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol (Free Acid) 237.69 g/mol (HCl Salt) |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in acidic water, DMSO, Methanol; Insoluble in non-polar solvents |

| Chirality | (R)-Enantiomer |

| Melting Point | >250 °C (decomposition typical for zwitterionic amino acids) |

| pKa Values | Carboxyl: ~2.1 |

| SMILES | NC(O)=O |

Safety Data Sheet (SDS) Analysis

Signal Word: WARNING

As a laboratory chemical, (R)-2-naphthylglycine poses standard hazards associated with fine organic dusts and amino acid derivatives. The following data is synthesized from GHS-compliant safety assessments.

Hazard Statements (GHS)

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Protocols

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Emergency Response & Handling

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Wash with soap and copious amounts of water. Remove contaminated clothing.

-

Storage: Store at 2–8°C (refrigerated) or room temperature in a tightly sealed container. Hygroscopic; keep under inert atmosphere (Argon/Nitrogen) for long-term stability.

Synthesis & Manufacturing Methodologies

The synthesis of enantiopure (R)-2-naphthylglycine is non-trivial due to the propensity of arylglycines to racemize under basic conditions. Two primary methodologies are employed: Enzymatic Resolution (Industrial) and Asymmetric Strecker Synthesis (Research/Lab).

Method A: Asymmetric Strecker Synthesis (Ellman's Auxiliary)

For high-purity research applications, the diastereoselective Strecker reaction using (R)-tert-butanesulfinamide (Ellman’s auxiliary) is the preferred route. This method avoids the need for late-stage resolution and provides high enantiomeric excess (ee).

Protocol Logic:

-

Imine Formation: Condensation of 2-naphthaldehyde with (R)-tert-butanesulfinamide yields a chiral sulfinimine.

-

Strecker Reaction: Addition of a cyanide source (TMSCN) to the sulfinimine. The chiral auxiliary directs the cyanide attack to the Re-face or Si-face (depending on conditions), establishing the stereocenter.

-

Hydrolysis: Acidic hydrolysis cleaves both the nitrile (to carboxylic acid) and the sulfinyl group (to amine), yielding the free amino acid.

Method B: Enzymatic Resolution (Scalable)

Racemic 2-naphthylglycine is synthesized via a standard Strecker reaction. The N-acetyl derivative is then subjected to Acylase I (Aspergillus melleus) . The enzyme selectively hydrolyzes the (S)-N-acetyl enantiomer to the free (S)-amino acid, leaving the (R)-N-acetyl-2-naphthylglycine intact. The (R)-derivative is extracted and chemically hydrolyzed to yield the pure (R)-amino acid.

Visualization: Asymmetric Synthesis Workflow

Caption: Asymmetric Strecker synthesis pathway using Ellman's sulfinamide auxiliary to secure (R)-stereochemistry.

Applications in Drug Discovery[3][4][5]

(R)-2-Naphthylglycine is a high-value scaffold in medicinal chemistry, primarily utilized to introduce hydrophobic bulk and restrict conformational freedom in peptide-based drugs.

Peptidomimetics & Protease Inhibitors

The bulky naphthyl group mimics the side chains of Phenylalanine or Tryptophan but with increased hydrophobicity and steric demand.

-

HCV Protease Inhibitors: Used in the P2 or P3 positions of macrocyclic inhibitors to enhance binding affinity to the hydrophobic S2/S3 pockets of the NS3/4A protease.

-

Stability: Arylglycines in peptide backbones often increase resistance to enzymatic degradation compared to standard aliphatic amino acids.

Chiral Resolution Agents

Due to its strong π-π interaction capability (naphthalene ring) and zwitterionic nature, derivatives of naphthylglycine are used as:

-

Chiral Stationary Phases (CSPs): For HPLC columns to separate enantiomers of other aromatic compounds.

-

Chiral Solvating Agents: In NMR spectroscopy to determine the enantiomeric excess of chiral alcohols or amines.

Ligand Design

-

GPR139 Agonists: Naphthylglycine derivatives have been explored as agonists for GPR139, a G-protein coupled receptor expressed in the brain, relevant for motor control and neuroprotection studies [1].

References

-

Andersen, J. et al. (2016). "Discovery and Structure-Activity Relationship of a Novel Series of GPR139 Agonists." Journal of Medicinal Chemistry.

-

Ellman, J. A. et al. (1999). "Asymmetric Synthesis of α-Branched Amines." Accounts of Chemical Research.

-

Sigma-Aldrich. (2024). "Safety Data Sheet: (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride."

-

PubChem. (2024). "Compound Summary: (R)-2-Amino-2-(naphthalen-1-yl)acetic acid (Isomer Analog)."

-

BLD Pharm. (2024). "Product Analysis: (R)-2-Amino-2-(naphthalen-2-yl)acetic acid."

Fluorescence properties of (R)-Amino-naphthalen-2-yl-acetic acid derivatives

An In-Depth Technical Guide to the Fluorescence Properties of (R)-Amino-naphthalen-2-yl-acetic Acid Derivatives

Introduction: The Convergence of Chirality and Fluorescence

Naphthalene and its derivatives represent a cornerstone in the field of fluorescent molecules, prized for their robust photophysical properties and structural versatility.[1][2][3] These polycyclic aromatic hydrocarbons serve as the scaffold for a vast array of fluorescent probes and materials due to their intrinsic high quantum yields and sensitivity to their local environment.[1][4] When this potent fluorophore is combined with a chiral center, as in the case of this compound, a powerful tool for stereospecific molecular recognition and analysis emerges.

Chirality, or 'handedness', is a fundamental property of molecules in biological systems.[5][6] The stereochemistry of a drug candidate can dramatically alter its pharmacological activity, with one enantiomer often being therapeutic while the other may be inactive or even toxic.[7] Consequently, developing analytical tools that can distinguish between enantiomers is of paramount importance in drug discovery and development.[5][7][8] This guide provides a detailed exploration of the fluorescence properties of this compound derivatives, offering insights for researchers, scientists, and drug development professionals aiming to leverage these unique molecules.

Core Photophysical Principles of Naphthalene-Based Fluorophores

The fluorescence of naphthalene derivatives is governed by the transitions of electrons within their extended π-conjugated system. Upon absorbing a photon of appropriate energy, the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). It then rapidly relaxes to the lowest vibrational level of the S₁ state before returning to the ground state, a process that can occur through the emission of a photon (fluorescence) or through non-radiative pathways.

Key photophysical parameters that define the utility of a fluorophore include:

-

Stokes Shift: The difference in wavelength between the maximum absorbance and the maximum emission. A large Stokes shift is advantageous as it minimizes self-absorption and improves signal-to-noise ratios in detection.[9][10][11]

-

Fluorescence Quantum Yield (Φf): The ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process.[4] This property is highly sensitive to the molecule's structure and its environment.[12]

-

Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.

The interplay between these radiative and non-radiative decay pathways is often visualized using a Jablonski diagram.

Caption: Jablonski diagram illustrating key photophysical processes.

Synthetic Strategies

The synthesis of this compound derivatives typically involves the coupling of a suitably functionalized naphthalene core with a protected (R)-amino acid building block. A generalized approach allows for the introduction of various substituents on the naphthalene ring to modulate the photophysical properties.

Caption: Generalized synthetic workflow for target derivatives.

This modular approach is powerful, enabling the creation of a library of derivatives with fine-tuned properties for specific applications. For instance, introducing electron-donating or electron-withdrawing groups can significantly alter the molecule's solvatochromic behavior and quantum yield.[13]

Key Fluorescence Characteristics and Environmental Sensitivity

Naphthalene derivatives are renowned for their sensitivity to the local environment, a property that is central to their function as molecular probes.

Solvatochromism: Probing Polarity

A hallmark of many naphthalene derivatives, particularly those with "push-pull" electronic structures (containing both an electron-donating group like an amine and an electron-withdrawing group), is their pronounced solvatochromism.[10][14] The emission spectrum of these compounds shifts significantly with changes in solvent polarity.[9][11][15] This phenomenon arises from a larger dipole moment in the excited state compared to the ground state. Polar solvents stabilize the more polar excited state, lowering its energy and resulting in a red-shift (bathochromic shift) of the fluorescence emission. For some naphthalene derivatives, this shift can be dramatic, with Stokes shifts approaching 300 nm in highly polar solvents like ethanol.[9]

Quantum Yield and Stokes Shift

The quantum yield of these derivatives can be high, with values between 60-99% reported for related structures in non-polar solvents.[9] However, the quantum yield is often inversely related to solvent polarity; an increase in polarity that causes a large red-shift in emission may also lead to a decrease in fluorescence intensity due to the promotion of non-radiative decay pathways.[12] Large Stokes shifts are a common and highly desirable feature of these molecules, enhancing their utility in biological imaging and sensing applications.[9][10]

Fluorescence Quenching Mechanisms

The fluorescence intensity of this compound derivatives can be diminished, or "quenched," through various mechanisms. Understanding these processes is critical for designing robust assays.

-

Environmental Quenchers: Dissolved molecular oxygen is a well-known dynamic quencher of naphthalene fluorescence.[16] Heavy atoms and certain transition metal ions, such as Cu²⁺, can also act as efficient quenchers, often through static complex formation or by promoting intersystem crossing.[1][13][16]

-

Aggregation-Caused Quenching (ACQ): At high concentrations, these planar aromatic molecules can stack together to form non-fluorescent aggregates, leading to a decrease in the overall emission intensity.[16]

-

pH Sensitivity: The protonation state of the amino and carboxylic acid groups is dependent on the pH of the solution. Changes in pH can alter the electronic structure of the fluorophore, leading to significant changes in fluorescence intensity and emission wavelength.[16][17] For example, one naphthalene-based probe for Al³⁺ demonstrated optimal fluorescence within a pH range of 4.0 to 6.5.[16]

Data Summary: Photophysical Properties of Representative Naphthalene Derivatives

| Property | Typical Range/Observation | Influencing Factors | Reference(s) |

| Absorption Max (λabs) | 280-390 nm | Substituents, Solvent | [11] |

| Emission Max (λem) | 400-590 nm | Solvent Polarity, Substituents | [11][12] |

| Quantum Yield (Φf) | <0.01 to 0.99 | Solvent, Temperature, Quenchers | [9][12][18] |

| Stokes Shift | 95-300 nm | Solvent Polarity | [9][11] |

| Fluorescence Lifetime (τ) | Varies (ns scale) | Solvent, Quenchers | [16][19] |

Experimental Protocols & Methodologies

Accurate characterization of the fluorescence properties is essential for the application of these derivatives.

Protocol: Determination of Relative Fluorescence Quantum Yield (Φf)

This protocol outlines the widely used comparative method for determining Φf.[4]

Principle: The quantum yield of an unknown sample (x) is determined by comparing its integrated fluorescence intensity and absorbance to those of a well-characterized standard (st) with a known quantum yield.

Governing Equation: Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)[4] Where: Φ = quantum yield, I = integrated fluorescence intensity, A = absorbance at the excitation wavelength, and η = refractive index of the solvent.

Step-by-Step Methodology:

-

Standard Selection: Choose a suitable standard with an emission range that overlaps with the sample (e.g., naphthalene in cyclohexane, Φf ≈ 0.23, or quinine sulfate in 0.5 M H₂SO₄, Φf = 0.54).[4][20]

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions and note the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument parameters (e.g., slit widths).

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

-

Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Determine the gradient (slope) of each line. The gradient is proportional to I/A.

-

-

Calculation: Use the gradients (Grad) and the known quantum yield of the standard in the modified equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Caption: Workflow for relative quantum yield determination.

Protocol: Fluorescence Titration for Binding/Quenching Analysis

This protocol is used to study the interaction between the fluorescent derivative and a non-fluorescent binding partner or quencher (Q).

Step-by-Step Methodology:

-

Prepare Solutions: Prepare a stock solution of the fluorescent derivative and a stock solution of the quencher in a suitable buffer.

-

Initial Measurement: Place a known volume and concentration of the fluorophore solution in a cuvette and record its fluorescence spectrum to get the initial intensity (I₀).

-

Titration: Make sequential additions of small aliquots of the quencher stock solution to the cuvette. Mix thoroughly and allow the system to equilibrate after each addition.

-

Data Acquisition: Record the fluorescence spectrum after each addition to obtain the quenched fluorescence intensities (I).

-

Data Analysis (Stern-Volmer): For dynamic quenching, the data can be analyzed using the Stern-Volmer equation: I₀ / I = 1 + Kₛᵥ[Q] Where Kₛᵥ is the Stern-Volmer quenching constant and [Q] is the quencher concentration. A plot of I₀/I versus [Q] should yield a straight line with a slope equal to Kₛᵥ.

Applications in Drug Discovery and Chiral Recognition

The unique combination of environmental sensitivity and chirality makes these derivatives highly valuable in several research areas.

-

Chiral Recognition: The (R)-chiral center allows for stereospecific interactions with other chiral molecules, such as amino acids or drug enantiomers. This enables their use as fluorescent probes for determining the enantiomeric excess of a sample.[21]

-

Probing Protein Binding: The fluorescence of the naphthalene moiety is sensitive to changes in its local environment. When a derivative binds to a protein, the change in polarity and rigidity of the binding pocket often results in a measurable change in fluorescence intensity, lifetime, or emission wavelength, providing insights into binding events.[8]

-

Cellular Imaging: Derivatives with good cell permeability and high quantum yields in aqueous environments can be used as probes in fluorescence microscopy to visualize specific cellular components or processes.[2][9][22]

-

Ion Sensing: The amino acid moiety can act as a chelating agent for metal ions. This has led to the development of highly selective and sensitive fluorescent sensors for biologically and environmentally relevant ions like Al³⁺.[1][17][22][23]

Caption: Key application areas for the target fluorescent derivatives.

Conclusion

This compound derivatives stand at the intersection of high-performance fluorophore design and the critical need for stereospecific molecular probes. Their fluorescence is characterized by a strong sensitivity to the polarity of their environment, often exhibiting significant solvatochromic shifts and environmentally dependent quantum yields. The inherent chirality of the amino acid component provides a crucial handle for enantioselective recognition, a vital capability in modern drug development. By understanding and harnessing their core photophysical properties through rigorous experimental characterization, researchers can unlock their potential as sophisticated tools for probing complex biological systems, developing novel sensing platforms, and accelerating the discovery of new therapeutics.

References

- Synthesis and photophysical properties of a series of cyclopenta[b]naphthalene solv

- Fluorescent aryl naphthalene dicarboximides with large Stokes shifts and strong solvatochromism controlled by dynamics and molecular geometry.

- Solvatochromism of the fluorescence of the carbox-imides 3, 4 and 5.

- Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. PMC.

- Determining the Fluorescence Quantum Yield of 1,4-Difluoronaphthalene: A Technical Guide. Benchchem.

- Unusual large Stokes shift and solvatochromic fluorophore: Synthesis, spectra, and solvent effect of 6-substituted 2,3-naphthalimide. Academia.edu.

- Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Deriv

- Interaction of a naphthalene based fluorescent probe with Al3+: experimental and computational studies. Analytical Methods (RSC Publishing).

- Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. PMC.

- Minimizing fluorescence quenching of naphthalene-based deriv

- Application Notes: Naphthalene-Based Fluorescent Probes for Metal Ion Detection. Benchchem.

- Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al.

- Toward Prediction of Nonradiative Decay Pathways in Organic Compounds I: The Case of Naphthalene Quantum Yields. DSpace@MIT.

- The photophysical properties of naphthalene bridged disilanes. RSC Publishing.

- Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences (RSC Publishing).

- Application of Circular Dichroism in Drug Research.

- Diagram of electronically excited states of naphthalene and 1-naphthyl acetate.

- The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). SpringerLink.

- Fluorescence spectra of (R)‐2, Trp, in situ prepared (R)‐3, and in situ...

- Chirality Perspective in Drug Design and Development.

- New class of chiral molecules offers strong stability for drug development. University of Geneva.

- Navigating the Spectrum: Naphthalene Derivatives in Fluorescence Microscopy. Benchchem.

- Chiral drugs. LabMed Discovery.

- Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid....

- Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Application of Circular Dichroism in Drug Research - Creative Proteomics [creative-proteomics.com]

- 9. Synthesis and photophysical properties of a series of cyclopenta[b]naphthalene solvatochromic fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescent aryl naphthalene dicarboximides with large Stokes shifts and strong solvatochromism controlled by dynamics and molecular geometry - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 11. (PDF) Unusual large Stokes shift and solvatochromic fluorophore: Synthesis, spectra, and solvent effect of 6-substituted 2,3-naphthalimide [academia.edu]

- 12. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 13. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The photophysical properties of naphthalene bridged disilanes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02961D [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Interaction of a naphthalene based fluorescent probe with Al3+: experimental and computational studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

A Technical Guide to Determining and Understanding the Solubility Profile of (R)-Amino-naphthalen-2-yl-acetic acid in Organic Solvents

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy.[1] (R)-Amino-naphthalen-2-yl-acetic acid, a chiral non-proteinogenic amino acid, represents a class of compounds with significant potential as building blocks in drug discovery. Its structure, featuring a polar amino acid backbone and a large, non-polar naphthalene moiety, presents a unique and challenging solubility profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to theoretically predict and experimentally determine the solubility of this compound in a range of organic solvents. We delve into the fundamental principles governing solubility, provide detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility assessment, and offer a logical framework for interpreting the resulting data.

Introduction: The Critical Role of Solubility in Drug Development

In pharmaceutical research, the journey from a promising chemical entity to a viable drug product is fraught with challenges. One of the earliest and most significant hurdles is establishing the compound's physicochemical properties, with solubility chief among them. Poor solubility can lead to low absorption, insufficient bioavailability, and ultimately, the failure of a drug candidate.[2][3]

This compound is an intriguing molecule. As an amino acid, it possesses both a basic amino group and an acidic carboxylic acid group, which can exist as a zwitterion.[4] This imparts a degree of polarity and the potential for hydrogen bonding. However, the bulky, hydrophobic naphthalene ring dominates a significant portion of its structure, suggesting poor affinity for polar solvents. Understanding the interplay of these opposing characteristics is paramount for its application in areas such as peptide synthesis, chiral catalysis, or as a scaffold for novel therapeutics. This guide serves as a technical resource to systematically evaluate and understand its behavior in various solvent systems.

Physicochemical Profile of this compound

Before any experimental work, a thorough understanding of the molecule's inherent properties is essential for predicting its behavior. The hydrochloride salt is a common form for such compounds.[5][6]

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₁NO₂ | PubChem CID: 2772352[7] |

| Molecular Weight | 201.22 g/mol | PubChem CID: 2772352[7] |

| Appearance | White to off-white powder or crystals | Sigma-Aldrich[5] |

| Topological Polar Surface Area (TPSA) | 63.3 Ų | PubChem CID: 2772352[7] |

| Computed XLogP3 | -0.5 | PubChem CID: 2772352[7] |

| Hydrogen Bond Donors | 2 | ChemScene[8] |

| Hydrogen Bond Acceptors | 2 | ChemScene[8] |

| Apparent Acidic pKa | ~2.73 | EPA CompTox[9] |

| Apparent Basic pKa | ~9.20 | EPA CompTox[9] |

Note: pKa values are for the related compound alpha-Amino-2-naphthalenepropanoic acid and are used here as an estimate.

The TPSA value of 63.3 Ų indicates a polar surface area typical for drug-like molecules. The negative XLogP3 suggests a degree of hydrophilicity, likely driven by the zwitterionic amino acid portion, which contrasts with the intuitive hydrophobicity of the naphthalene ring. This duality is central to its solubility characteristics.

The Theoretical Underpinnings of Solubility

Solubility is a thermodynamic equilibrium between the solid state and the solution.[10] For a molecule like this compound, several key principles dictate its behavior in organic solvents.

Intermolecular Forces: Beyond "Like Dissolves Like"

While the adage "like dissolves like" is a useful starting point, a more nuanced view is required. Solubility is governed by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the carboxylic acid and amino groups of the solute. They can also solvate the charged portions of the zwitterion. The large non-polar naphthalene ring, however, will disrupt the solvent's hydrogen-bonding network, which is energetically unfavorable. Moderate solubility is expected.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can solvate the zwitterionic form effectively. DMSO, in particular, is an excellent solvent for many polar compounds. However, they are only hydrogen bond acceptors, which limits their interaction with the solute's amine protons. High solubility is generally anticipated, especially in DMSO.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. They are incapable of solvating the highly polar zwitterionic headgroup, and the energy required to break the strong intermolecular bonds in the solid crystal lattice of the amino acid would be far greater than the energy gained from solute-solvent interactions. Very poor solubility is expected.

The Impact of Temperature and Thermodynamics

The dissolution of most solids is an endothermic process, meaning it absorbs heat from the surroundings.[11][12] According to Le Chatelier's Principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[12] Conversely, for an exothermic process, solubility decreases with increasing temperature.[11][13] Determining the thermodynamic nature of dissolution is crucial for controlling crystallization and formulation processes.

A Predictive Solubility Framework

Based on the theoretical principles, we can establish a qualitative prediction of solubility for this compound across a spectrum of common organic solvents. This framework serves as a guide for solvent selection in experimental studies.

| Solvent Class | Example Solvents | Dominant Interactions | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | Low to Moderate | Favorable H-bonding with the amino acid moiety is counteracted by the unfavorable interaction with the large non-polar naphthalene ring. |

| Polar Aprotic | DMSO, DMF, THF, Acetonitrile | Dipole-Dipole | Moderate to High | Strong dipole interactions can solvate the zwitterionic form. DMSO is often an exceptional solvent for such amphipathic molecules. |

| Non-Polar | Hexane, Toluene, Dichloromethane | van der Waals Forces | Very Low / Insoluble | Insufficient energy from solute-solvent interactions to overcome the solute's crystal lattice energy. |

Experimental Protocols for Solubility Determination

Rigorous experimental data is the only way to confirm theoretical predictions. The choice of method depends on the desired outcome: thermodynamic equilibrium solubility for formulation development or rapid kinetic solubility for early-stage screening.

Workflow for Solubility Assessment

The overall process involves selecting a method, preparing the samples, allowing them to equilibrate (if necessary), separating the solid and liquid phases, and finally, analyzing the solute concentration in the supernatant.

Caption: Experimental workflow for equilibrium solubility determination.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility, providing a thermodynamically valid measurement as long as a solid phase is in equilibrium with the solution.[3][10][14]

Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

2-4 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes

-

HPLC system with UV detector

Methodology:

-

Preparation: Add an excess amount of the solid compound to a glass vial. The excess is critical to ensure that equilibrium with the solid phase is maintained. A general rule is to add enough solid so that it is clearly visible after the equilibration period.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker at a controlled temperature (e.g., 25°C). Agitate for at least 24 hours. For compounds that are slow to dissolve or may undergo polymorphic transformations, extending this to 48 or 72 hours is recommended to ensure equilibrium is truly reached.[14]

-

Phase Separation: After equilibration, remove the vials and allow them to stand briefly to let heavy solids settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid material. This step is crucial to avoid aspirating solid particles, which would artificially inflate the measured concentration.[14]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant from the top layer, being cautious not to disturb the solid pellet.

-

Quantification:

-

Prepare a standard stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).

-

Create a calibration curve by making a series of dilutions from the stock solution.

-

Dilute the supernatant sample to a concentration that falls within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample via a validated HPLC-UV method.[15]

-

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to obtain the final solubility value, typically expressed in mg/mL or µg/mL.

Protocol 2: Kinetic Solubility via Nephelometry

For early-stage drug discovery, high-throughput screening of solubility is often necessary. Kinetic solubility methods, such as laser nephelometry, measure the point at which a compound precipitates when added from a DMSO stock solution into an aqueous or organic medium.[15] While not a measure of true thermodynamic equilibrium, it provides a rapid rank-ordering of compounds.

Objective: To rapidly assess the solubility of a compound by detecting the onset of precipitation.

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock)

-

Selected organic solvents

-

Multi-well plates (e.g., 96-well)

-

Liquid handling robot or multichannel pipettes

-

Laser nephelometer or plate reader capable of measuring turbidity

Methodology:

-

Plate Preparation: Dispense the target organic solvents into the wells of a microplate.

-

Compound Addition: Using a liquid handler, add small, incremental volumes of the DMSO stock solution of the compound into the solvent-filled wells.

-

Detection: After each addition and a brief mixing period, measure the turbidity or light scattering of the solution using a nephelometer.

-

Endpoint Determination: The kinetic solubility is defined as the concentration at which a significant increase in light scatter is detected, indicating the formation of a precipitate (the "cloud point").[14]

Data Interpretation and Reporting

The results of the solubility studies should be compiled into a clear, comparative table.

| Solvent | Dielectric Constant (Approx.) | Solubility at 25°C (mg/mL) | Observations |

| Methanol | 32.7 | Experimental Value | e.g., Clear solution |

| Ethanol | 24.5 | Experimental Value | e.g., Clear solution |

| Acetonitrile | 37.5 | Experimental Value | e.g., Hazy solution |

| DMSO | 47.0 | Experimental Value | e.g., Freely soluble |

| Toluene | 2.4 | Experimental Value | e.g., Insoluble, solid remains |

| Hexane | 1.9 | Experimental Value | e.g., Insoluble, solid remains |

It is crucial to correlate the experimental findings with the theoretical principles discussed earlier. For instance, does solubility increase with solvent polarity? Are there exceptions, and if so, what intermolecular forces might explain them? Analyzing the solid residue post-experiment (e.g., via XRPD) is also good practice to check for any changes in the compound's solid form (polymorphism), which can significantly affect solubility.[14]

Conclusion

The solubility profile of this compound is a complex function of its unique amphipathic structure. The polar amino acid headgroup and the non-polar naphthalene tail create competing interactions that vary significantly with the choice of solvent. While theoretical predictions provide a valuable starting point, only rigorous experimental determination using methods like the shake-flask protocol can yield the accurate, reliable data needed for informed decision-making in drug development and chemical synthesis. This guide provides the foundational knowledge and practical workflows necessary for researchers to confidently characterize the solubility of this and other challenging compounds, paving the way for their successful application.

References

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

-

(2011, July 01). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Pharmaceutical Review. [Link]

-

Wikipedia. (n.d.). Solubility. [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

(2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Doyle, M. (2022, September 12). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. [Link]

-

Chemistry LibreTexts. (n.d.). Solubility. [Link]

-

Sjogren, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

ResearchGate. (n.d.). (PDF) Principles of Solubility. [Link]

-